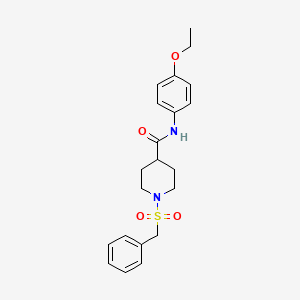
N-(8-ethoxyquinolin-5-yl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-ethoxyquinolin-5-yl)-3-methylbenzamide is a chemical compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)-3-methylbenzamide typically involves the reaction of 8-ethoxyquinoline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(8-ethoxyquinolin-5-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and benzamide derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of N-(8-ethoxyquinolin-5-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist of specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide
- N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- N-(8-ethoxyquinolin-5-yl)-2-(4-ethylphenoxy)propanamide
Uniqueness
N-(8-ethoxyquinolin-5-yl)-3-methylbenzamide is unique due to its specific structural features, such as the presence of an ethoxy group at the 8-position of the quinoline ring and a methyl group on the benzamide moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-(8-ethoxyquinolin-5-yl)-3-methylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-17-10-9-16(15-8-5-11-20-18(15)17)21-19(22)14-7-4-6-13(2)12-14/h4-12H,3H2,1-2H3,(H,21,22) |
Clé InChI |
AWZFXOMJWIYHOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC(=C3)C)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11336900.png)
![5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11336911.png)
![4-Propan-2-Ylsulfanyl-1-Propyl-6,7-Dihydro-5~{h}-Cyclopenta[d]pyrimidin-2-One](/img/structure/B11336913.png)
![1-benzyl-4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336919.png)
![5-(3-fluoro-4-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11336923.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11336929.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B11336931.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11336935.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11336949.png)
![N-(2-ethyl-6-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11336951.png)
![5-{[5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11336957.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11336972.png)
![N-(4-bromophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336983.png)
